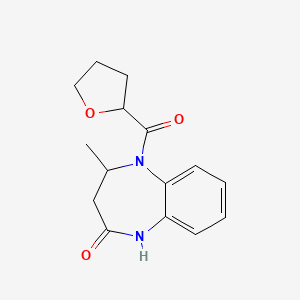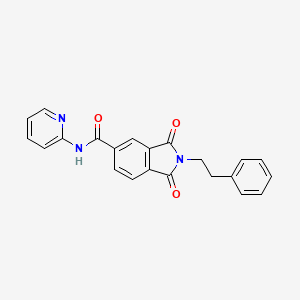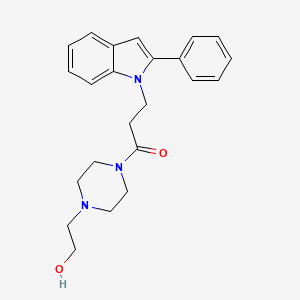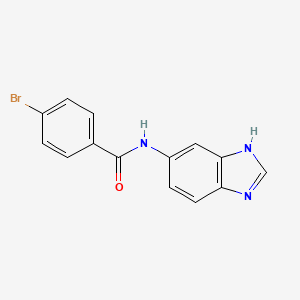![molecular formula C19H18N4O3 B4510110 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide](/img/structure/B4510110.png)
4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide
概要
説明
4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide is a complex organic compound with the molecular formula C17H14N4O3. It is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide typically involves the reaction of 4-oxo-3(4H)-quinazolinyl derivatives with butanoyl chloride and benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which has been shown to produce quinazolinone derivatives efficiently. This method allows for better control over reaction conditions and yields .
化学反応の分析
Types of Reactions
4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
科学的研究の応用
4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 4-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide
- 4-(((7-chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide
- 4-(((6-iodo-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide
Uniqueness
4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzamide is unique due to its specific butanoyl substitution, which can impart distinct biological activities compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
4-[4-(4-oxoquinazolin-3-yl)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c20-18(25)13-7-9-14(10-8-13)22-17(24)6-3-11-23-12-21-16-5-2-1-4-15(16)19(23)26/h1-2,4-5,7-10,12H,3,6,11H2,(H2,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSLCLZAWWFIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4510031.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510036.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4510038.png)



![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4510079.png)
![N-{[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4510086.png)
![4-methoxy-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4510090.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4510096.png)


![2-(2-CHLOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4510130.png)

